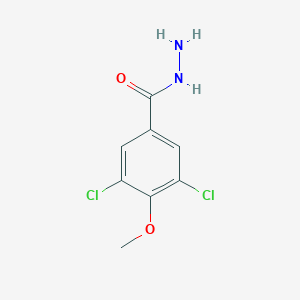

3,5-Dichloro-4-methoxybenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILWISDLOFOZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177167 | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22631-59-0 | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022631590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide (CAS No. 22631-59-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzohydrazide, a halogenated aromatic hydrazide of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential biological activities, drawing from available data on the compound and structurally related molecules.

Core Chemical Data

| Property | Value | Reference |

| CAS Number | 22631-59-0 | N/A |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | N/A |

| Molecular Weight | 235.07 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)NN)Cl | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 3,5-dichloro-4-hydroxybenzoic acid.

Step 1: Synthesis of Methyl 3,5-Dichloro-4-methoxybenzoate

This initial step involves the methylation of the hydroxyl and carboxylic acid groups of 3,5-dichloro-4-hydroxybenzoic acid.

Experimental Protocol:

A general procedure involves dissolving 3,5-dichloro-4-hydroxybenzoic acid in a suitable solvent, such as dimethylformamide (DMF), and treating it with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). The reaction mixture is typically heated to facilitate the reaction. Upon completion, the product is isolated by extraction and purified using techniques like column chromatography.

dot graph Synthesis_Step_1 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"3,5-Dichloro-4-hydroxybenzoic_acid" [label="3,5-Dichloro-4-hydroxybenzoic acid"]; "Reagents_1" [label="Dimethyl Sulfate / K₂CO₃\nin DMF", shape=ellipse, fillcolor="#FFFFFF"]; "Methyl_3,5-dichloro-4-methoxybenzoate" [label="Methyl 3,5-dichloro-4-methoxybenzoate"];

"3,5-Dichloro-4-hydroxybenzoic_acid" -> "Reagents_1" [arrowhead=none]; "Reagents_1" -> "Methyl_3,5-dichloro-4-methoxybenzoate"; } ondot

Diagram: Synthesis of the ester intermediate.Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester intermediate.

Experimental Protocol:

Methyl 3,5-dichloro-4-methoxybenzoate is refluxed with hydrazine hydrate in a suitable solvent, most commonly methanol or ethanol.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid product, this compound, is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.[1]

dot graph Synthesis_Step_2 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Methyl_3,5-dichloro-4-methoxybenzoate" [label="Methyl 3,5-dichloro-4-methoxybenzoate"]; "Reagents_2" [label="Hydrazine Hydrate\nin Methanol (reflux)", shape=ellipse, fillcolor="#FFFFFF"]; "Final_Product" [label="this compound"];

"Methyl_3,5-dichloro-4-methoxybenzoate" -> "Reagents_2" [arrowhead=none]; "Reagents_2" -> "Final_Product"; } ondot

Diagram: Hydrazinolysis to the final product.Physicochemical and Spectroscopic Data

| Analysis | Expected/Reported Data for Related Compounds |

| ¹H NMR | Aromatic protons would appear as a singlet in the aromatic region. The methoxy group protons would be a singlet around 3.8-4.0 ppm. The -NH and -NH₂ protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region. The methoxy carbon would be around 55-60 ppm. The carbonyl carbon would be in the 160-170 ppm range. |

| FT-IR (cm⁻¹) | Characteristic peaks would include N-H stretching (around 3200-3400), C=O stretching (around 1640-1680), C-O stretching (around 1250), and C-Cl stretching (around 700-800). |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of benzohydrazides. |

Potential Biological Activities and Mechanism of Action

Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest several potential areas of interest for researchers.

Antimicrobial Activity

Hydrazone derivatives of benzohydrazides are widely reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. A related compound, 3,5-dichloro-4-methoxybenzaldehyde, has been shown to have antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Enzyme Inhibition

The benzohydrazide moiety is present in several enzyme inhibitors. For instance, some benzohydrazide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase and various kinases. The specific enzymatic targets for this compound would require dedicated screening and mechanistic studies.

dot graph Potential_Biological_Activity { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Compound" [label="this compound"]; "Antimicrobial" [label="Antimicrobial Activity\n(Antibacterial, Antifungal)"]; "Enzyme_Inhibition" [label="Enzyme Inhibition"];

Compound -> Antimicrobial; Compound -> Enzyme_Inhibition; } ondot

Diagram: Potential areas of biological investigation.Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the broader class of benzohydrazide derivatives, potential mechanisms could involve:

-

Chelation of metal ions: The hydrazide moiety can chelate metal ions that are essential cofactors for various enzymes.

-

Formation of Schiff bases: The hydrazide can react with aldehydes and ketones to form hydrazones, which may be the active species.

-

Interaction with specific enzyme active sites: The substituted benzene ring can provide specificity for binding to the active site of target enzymes.

Further research is necessary to determine the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. Its structural similarity to other biologically active benzohydrazides suggests that it may possess antimicrobial and enzyme-inhibitory properties. This technical guide provides a foundational understanding of the compound and highlights the need for further experimental work to fully characterize its physicochemical properties, biological activity, and mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available biological context of 3,5-Dichloro-4-methoxybenzohydrazide. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon information available for structurally related molecules to provide a broader context for its potential characteristics and applications.

Core Physicochemical Properties

This compound is a chlorinated and methoxylated derivative of benzohydrazide. Its core physicochemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 22631-59-0 | N/A |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the hydrazinolysis of the corresponding ester.

Experimental Protocol: Synthesis from 3,5-Dichloro-4-methoxybenzoic acid ethyl ester

A common method for the synthesis of benzohydrazides is the reaction of a benzoic acid ester with hydrazine hydrate. Based on a documented procedure for analogous compounds, the following protocol can be proposed for the synthesis of this compound.

Materials:

-

3,5-Dichloro-4-methoxybenzoic acid ethyl ester

-

Hydrazine hydrate

-

Methanol

Procedure:

-

Dissolve 3,5-Dichloro-4-methoxybenzoic acid ethyl ester in methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a specified period. A reported synthesis of the target compound specifies a reaction time of 2 hours under an inert atmosphere, yielding 87%.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Synthesis Workflow

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the hydrazide (-CONHNH₂) protons. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The hydrazide protons would be observable as broad singlets.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the hydrazide group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydrazide moiety and other characteristic fragments.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations from the hydrazide group, C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and C-Cl stretching vibrations.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the broader class of benzohydrazide derivatives has been investigated for a range of biological activities. For instance, various substituted benzohydrazides have demonstrated antimicrobial, antifungal, and enzyme inhibitory properties.

It is noteworthy that the related compound, 3,5-dichloro-4-methoxybenzaldehyde , has been identified as a volatile compound produced by the mushroom Porostereum spadiceum and has shown antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests that the core 3,5-dichloro-4-methoxyphenyl moiety may possess inherent bioactive properties that could be retained or modified in the hydrazide derivative.

Given the lack of specific studies on this compound, its biological effects and potential signaling pathway interactions remain an open area for future research. Researchers in drug discovery may find this compound to be a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications.

Conclusion

This compound is a chemical entity with established synthetic accessibility. While its detailed physicochemical and biological properties are not extensively documented, its structural relationship to other bioactive benzohydrazides and the known antimicrobial activity of its corresponding aldehyde suggest that it could be a molecule of interest for further investigation in medicinal chemistry and materials science. This guide provides the foundational information currently available to spur further research and characterization of this compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide

This technical guide provides a comprehensive overview of 3,5-dichloro-4-methoxybenzohydrazide, a chlorinated aromatic hydrazide of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's physicochemical properties, synthesis protocols, and potential applications based on the biological activity of structurally related molecules.

Core Molecular Data

This compound is a polysubstituted benzene derivative. The inclusion of chlorine atoms and a methoxy group on the benzene ring, coupled with the reactive hydrazide functional group, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and potential bioactive molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 235.07 g/mol | |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | |

| CAS Number | 22631-59-0 | |

| Melting Point | Data not available | |

| Related Compound Melting Point | 136-140 °C (4-methoxybenzohydrazide) | |

| Boiling Point | Data not available | |

| Related Compound Boiling Point | 478.5 °C (3,5-dichloro-4-methoxy-N'-(3-phenylpropyl)benzohydrazide) | [1] |

| Solubility | Data not available | |

| Related Compound Solubility | 24.5 µg/mL (4-methoxybenzohydrazide in water at pH 7.4) |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the methyl ester precursor, methyl 3,5-dichloro-4-methoxybenzoate, followed by the conversion of the ester to the desired hydrazide.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

This procedure is adapted from the methylation of a structurally similar benzoic acid derivative.

-

Materials: 3,5-dichloro-4-hydroxybenzoic acid, potassium carbonate (K₂CO₃), dimethylformamide (DMF), iodomethane (CH₃I).

-

Procedure:

-

Suspend 3,5-dichloro-4-hydroxybenzoic acid in DMF.

-

Add potassium carbonate to the suspension and stir at room temperature.

-

Introduce iodomethane and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield crude methyl 3,5-dichloro-4-methoxybenzoate.

-

The crude product can be purified by column chromatography.

-

Step 2: Synthesis of this compound

This protocol is based on the well-established method of converting methyl esters to their corresponding hydrazides.[2][3]

-

Materials: Methyl 3,5-dichloro-4-methoxybenzoate, hydrazine hydrate (NH₂NH₂·H₂O), methanol (MeOH).

-

Procedure:

-

Dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Monitor the progress of the reaction using TLC.

-

After completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.

-

The resulting solid is the crude this compound, which can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2]

-

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Potential Applications and Biological Significance

While specific biological activities for this compound are not extensively documented, the broader class of benzohydrazides and their derivatives, benzohydrazones, are known to possess a wide range of pharmacological properties. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Antimicrobial Activity

A structurally related compound, 3,5-dichloro-4-methoxybenzaldehyde, has been identified as a volatile antimicrobial agent produced by the mushroom Porostereum spadiceum. This compound has demonstrated inhibitory activity against various plant-pathogenic bacteria and fungi.[4] This finding suggests that derivatives of the 3,5-dichloro-4-methoxybenzoyl moiety, including the corresponding hydrazide, may warrant investigation for their antimicrobial properties.

Precursor for Bioactive Hydrazones

Benzohydrazides are key precursors for the synthesis of hydrazones, a class of compounds with diverse and significant biological activities.[5] These activities include:

-

Anticancer

-

Anticonvulsant

-

Anti-inflammatory

-

Antibacterial and Antifungal [5]

-

Antitubercular

-

Antiglycation [2]

The reaction of this compound with various aldehydes and ketones can generate a library of novel hydrazone derivatives. These derivatives can then be screened for a wide range of biological activities, making this compound a valuable intermediate in drug discovery programs.

The logical relationship for the utility of this compound in the synthesis of potentially bioactive hydrazones is illustrated below.

Caption: Role of this compound in drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzohydrazide, a halogenated aromatic hydrazide. Due to the limited publicly available data on this specific compound, this document focuses on its chemical structure, a proposed synthesis pathway based on established chemical principles and related literature, and contextual information derived from similar benzohydrazide derivatives. This guide also highlights the current gap in experimental and biological data for this molecule, presenting an opportunity for further research and characterization.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C8H8Cl2N2O2. Its structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a methoxy group at position 4, and a hydrazide functional group at position 1.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 22631-59-0 | [1] |

| Molecular Formula | C8H8Cl2N2O2 | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)NN)Cl | - |

| InChI Key | Not available | - |

Note: Properties such as melting point, boiling point, and solubility are not available in the public domain.

Synthesis

Proposed Synthetic Workflow

The synthesis of this compound would likely proceed in two main steps:

-

Esterification: Conversion of 3,5-dichloro-4-methoxybenzoic acid to its corresponding methyl ester, methyl 3,5-dichloro-4-methoxybenzoate.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on the synthesis of similar compounds. These would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

-

Materials: 3,5-dichloro-4-methoxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a solution of 3,5-dichloro-4-methoxybenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3,5-dichloro-4-methoxybenzoate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of this compound

-

Materials: Methyl 3,5-dichloro-4-methoxybenzoate, Hydrazine hydrate, Methanol.

-

Procedure:

-

Dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield this compound.

-

Characterization Data (Data Not Available)

A thorough search of scientific databases and literature did not yield any publicly available experimental characterization data for this compound. For novel compound validation, the following analytical techniques would be essential:

Table 2: Required Spectroscopic and Analytical Data

| Technique | Expected Information |

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons, confirming the arrangement of aromatic and methoxy protons, and the presence of the hydrazide NH and NH₂ protons. |

| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule, confirming the carbon skeleton and the presence of the carbonyl, methoxy, and aromatic carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-Cl stretching, confirming the functional groups. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine, to confirm the empirical formula. |

Biological Activity and Signaling Pathways (Data Not Available)

Currently, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound.

However, the benzohydrazide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzohydrazide have been reported to exhibit a variety of pharmacological activities, including:

-

Antimicrobial

-

Antitubercular

-

Anticancer

-

Anti-inflammatory

-

Anticonvulsant

The biological activity of these derivatives is often attributed to their ability to form Schiff bases with various biological targets or to chelate metal ions essential for enzymatic activity.

Given the structural features of this compound (a halogenated and methoxylated aromatic ring), it is plausible that this compound could exhibit some of the aforementioned biological activities. The chlorine and methoxy substituents could influence its lipophilicity, electronic properties, and metabolic stability, potentially modulating its biological profile compared to unsubstituted benzohydrazide.

Future Research Directions

The lack of data on this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Synthesis and Characterization: The development and validation of a robust synthetic protocol followed by full spectroscopic and analytical characterization of the compound.

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including various microbial strains, cancer cell lines, and key enzymes, to identify any potential therapeutic activities.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the dichloro and methoxy substitution pattern on biological activity.

Conclusion

This compound is a chemical entity with a well-defined structure but a notable absence of experimental and biological data in the public domain. This technical guide has provided its fundamental chemical information and a plausible synthetic route. The benzohydrazide core suggests potential for biological activity, making this compound an interesting candidate for future research and development in medicinal chemistry and drug discovery. The scientific community is encouraged to undertake the synthesis, characterization, and biological evaluation of this compound to unlock its potential.

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Dichloro-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility profile of 3,5-Dichloro-4-methoxybenzohydrazide. Given the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols relevant to drug discovery and development.

Introduction

This compound is a member of the benzohydrazide class of organic compounds. Hydrazones and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, which may include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic potential. Understanding the solubility profile is a crucial step in the early stages of drug development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water (pH 7.4) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| User Defined |

Experimental Protocols for Solubility Determination

The determination of aqueous and solvent solubility is fundamental in characterizing a potential drug candidate. The two primary methods for determining solubility are the kinetic and thermodynamic approaches.

3.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, ethanol, methanol) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[2]

-

Calibration: A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.

3.2. Kinetic Solubility

Kinetic solubility is often used in high-throughput screening during early drug discovery. It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[2]

Experimental Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Addition to Aqueous Buffer: Aliquots of the diluted solutions are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: The formation of a precipitate is monitored over a short incubation period. This can be detected by various methods, including:

-

Nephelometry: Measures the scattering of light by suspended particles.[2]

-

UV-Vis Spectroscopy: A decrease in absorbance over time can indicate precipitation.

-

Visual Inspection: Microscopic or macroscopic observation of precipitate formation.

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Purification of this compound for Solubility Studies

The purity of the compound is critical for obtaining accurate solubility data. Recrystallization is a common and effective method for purifying solid hydrazide derivatives.[3]

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a suitable choice for benzohydrazide derivatives.[3]

-

Dissolution: The crude compound is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Crystal Collection: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

5.1. Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

5.2. Logical Relationship in High-Throughput Kinetic Solubility Screening

This diagram outlines the decision-making process in a typical high-throughput kinetic solubility assay.

References

A Technical Guide to the Spectral Analysis of 3,5-Dichloro-4-methoxybenzohydrazide

This guide provides an in-depth technical overview of the spectral characterization of 3,5-Dichloro-4-methoxybenzohydrazide, a compound of interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data and provides the rationale behind their interpretation, grounded in established principles of organic spectroscopy.

Introduction

This compound belongs to the benzohydrazide class of compounds, which are recognized for their wide range of biological activities.[1] Accurate structural elucidation is the cornerstone of understanding its chemical behavior and biological function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the expected spectral data for this compound and provide standardized protocols for their acquisition and interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is crucial for interpreting spectral data. The structure of this compound, presented below, includes a substituted benzene ring, a methoxy group, and a hydrazide moiety. Each of these components will give rise to characteristic signals in the various spectra.

Figure 1. Chemical structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the methoxy protons, and the amine protons of the hydrazide group.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Singlet | 2H | Ar-H |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 9.5 - 10.0 | Broad Singlet | 1H | -C(O)NH- |

Rationale for Assignments:

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are in identical chemical environments due to the symmetrical substitution pattern. Therefore, they are expected to appear as a single signal, a singlet, in the downfield region typical for aromatic protons.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The signal is expected around 3.8-3.9 ppm, a characteristic range for methoxy groups attached to an aromatic ring.[1]

-

Amine Protons (-NH₂ and -C(O)NH-): The protons on the nitrogen atoms of the hydrazide moiety are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The -C(O)NH- proton is expected to be more downfield due to the deshielding effect of the adjacent carbonyl group.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer, for example, a Bruker 400 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (Carbonyl) |

| ~ 155 | Ar-C-O (Methoxy) |

| ~ 130 | Ar-C-Cl (Chloro) |

| ~ 128 | Ar-C-H |

| ~ 125 | Ar-C-C(O) |

| ~ 56 | -OCH₃ |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the range of 160-170 ppm.[1]

-

Aromatic Carbons (Ar-C): The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield among the ring carbons. The carbons bonded to the chlorine atoms will also be downfield. The carbons bonded to hydrogen and the carbonyl group will have their characteristic shifts.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm.[1][2]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Amine (-NH₂) |

| 3100 - 3200 | N-H Stretch | Amide (-C(O)NH-) |

| ~ 3050 | C-H Stretch | Aromatic |

| ~ 2950 | C-H Stretch | Aliphatic (-OCH₃) |

| 1640 - 1680 | C=O Stretch | Carbonyl (Amide I) |

| 1500 - 1600 | N-H Bend / C=C Stretch | Amide II / Aromatic |

| 1200 - 1300 | C-O Stretch | Aryl Ether |

| 1000 - 1100 | C-O Stretch | Methoxy |

| 700 - 800 | C-Cl Stretch | Chloroalkane |

Rationale for Assignments:

The presence of the hydrazide group will give rise to characteristic N-H stretching and bending vibrations. The carbonyl group will show a strong absorption band (Amide I). The aromatic ring and the methoxy group will also have their characteristic absorption bands. The C-Cl stretches are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₈H₈Cl₂N₂O₂), which is 234.07 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 will be observed.

-

Major Fragmentation Peaks: Key fragmentation pathways may involve the loss of the methoxy group, the hydrazide moiety, or cleavage of the amide bond.

Figure 2. A simplified potential fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Conclusion

This technical guide provides a comprehensive framework for the spectral characterization of this compound. By combining the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural confirmation can be achieved. The provided protocols are based on standard laboratory practices and can be adapted as needed. The interpretation of the spectral data, grounded in fundamental principles, allows for a thorough understanding of the molecule's chemical structure, which is essential for its further development and application.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3,5-Dichloro-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dichloro-4-methoxybenzohydrazide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This information is intended to aid researchers in the identification and characterization of this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the aromatic, methoxy, and hydrazide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The predicted data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~ 7.8 - 8.0 | Singlet (s) | 2H |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | 3H |

| -NH- | ~ 9.5 - 10.5 | Broad Singlet (br s) | 1H |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H |

Note: The chemical shifts of NH and NH₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents like D₂O.

Structural and Signal Relationship

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted proton signals.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3,5-Dichloro-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-4-methoxybenzohydrazide. Due to the absence of direct experimental data in the public domain for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous molecules to offer a robust prediction of its ¹³C NMR chemical shifts. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data for this and similar organic compounds.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These values are estimated based on the known effects of substituents on the benzene ring and by comparing with related structures. The numbering of the carbon atoms corresponds to the chemical structure illustrated in the diagram that follows.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Prediction |

| C1 | ~130 | Singlet (Quaternary) | Ipso-carbon attached to the carbonyl group. |

| C2/C6 | ~128 | Singlet (Quaternary) | Carbons bearing the chlorine atoms, deshielded. |

| C3/C5 | ~112 | Doublet (Tertiary) | Aromatic CH, shielded by the methoxy group. |

| C4 | ~155 | Singlet (Quaternary) | Carbon attached to the methoxy group, significantly deshielded. |

| C=O | ~165 | Singlet (Quaternary) | Carbonyl carbon of the hydrazide functional group. |

| O-CH₃ | ~60 | Quartet (Primary) | Methoxy group carbon. |

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correspondence with the data table.

Caption: Chemical structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). Solubility tests should be performed beforehand.

-

Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent peak is to be used for referencing, ensure its chemical shift is accurately known.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (typically 0 to 220 ppm).

-

Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the solvent residual peak.

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A streamlined workflow for performing ¹³C NMR spectroscopy.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a standardized protocol for its experimental determination. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.

Mass Spectrometry of 3,5-Dichloro-4-methoxybenzohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dichloro-4-methoxybenzohydrazide belongs to the benzohydrazide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally, it features a dichlorinated benzene ring with a methoxy group and a hydrazide moiety. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. This guide will focus on the predicted behavior of this compound under electron ionization (EI) mass spectrometry.

Predicted Mass Spectrum and Fragmentation Pathway

The exact molecular weight of this compound (C8H8Cl2N2O2) is 249.99 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M+) is expected to exhibit a characteristic isotopic pattern, with (M+2)+ and (M+4)+ peaks at approximately 65% and 10% of the intensity of the M+ peak, respectively.

Based on the fragmentation of analogous compounds, two primary fragmentation pathways are proposed under electron ionization.

Pathway A: Alpha-Cleavage

This pathway involves the cleavage of the N-N bond, a common fragmentation for hydrazides, leading to the formation of the 3,5-dichloro-4-methoxybenzoyl cation.

Pathway B: Cleavage of the Carbonyl-Nitrogen Bond

This pathway involves the cleavage of the C-N bond between the carbonyl group and the hydrazide moiety.

The predicted major fragments for this compound are summarized in the table below.

| Predicted Fragment (m/z) | Proposed Structure | Fragmentation Pathway | Notes |

| 250 (M+) | [C8H8Cl2N2O2]+• | Molecular Ion | Exhibits characteristic Cl2 isotopic pattern. |

| 203 | [C8H6Cl2O2]+ | Loss of NHNH2 | Likely a prominent peak. |

| 185 | [C7H3Cl2O]+ | Loss of CO from m/z 203 | |

| 135 | [C8H7O2]+ | 4-methoxybenzoyl cation (from related compounds) | This fragment is characteristic of 4-methoxybenzoyl compounds.[1] |

| 43 | [CH3N2]+ | Hydrazide fragment |

Note: The m/z values are for the most abundant isotope.

Fragmentation Pathway Diagram

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for the mass spectrometric analysis of this compound.

Sample Preparation

-

Dissolution: Dissolve a small amount of the purified compound in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Dilution: Prepare a dilute solution (typically in the range of 1-10 µg/mL) for analysis.

Mass Spectrometry Conditions

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, is recommended.

-

Ionization Mode: Electron Ionization (EI) is a suitable technique for this type of small molecule and will induce fragmentation for structural elucidation. Electrospray ionization (ESI) could also be employed for softer ionization to confirm the molecular ion.

-

Inlet System: A direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. If using GC, an appropriate column and temperature program must be developed.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

-

Data Acquisition: Acquire data in full-scan mode to obtain the complete mass spectrum.

Experimental Workflow Diagram

References

Crystal Structure of 3,5-Dichloro-4-methoxybenzohydrazide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,5-Dichloro-4-methoxybenzohydrazide analogs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development by presenting detailed crystallographic data, experimental protocols, and visualizations of molecular interactions and experimental workflows.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of benzohydrazide analogs. This data is essential for understanding how different substituents on the benzohydrazide scaffold influence the crystal packing and molecular geometry. The analogs presented here share structural similarities with this compound, providing valuable insights into the expected structural features.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate | C₁₅H₁₂Cl₂N₂O₃·CH₄O | Triclinic | P-1 | 7.742(3) | 9.070(3) | 12.296(4) | 92.422(5) | 98.948(5) | 96.954(5) | 845.0(5) | 2 |

| (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | C₁₅H₁₂Cl₂N₂O₃ | Monoclinic | P2₁/c | 10.845(7) | 12.771(8) | 10.856(7) | 90 | 96.683(7) | 90 | 1493.4(16) | 4 |

| N′-[(E)-1-(3,5-Dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide monohydrate | C₁₆H₁₄Cl₂N₂O₃·H₂O | Triclinic | P-1 | 7.033(5) | 7.516(7) | 16.647(10) | 85.105(10) | 81.386(12) | 79.414(10) | 853.7(11) | 2 |

| N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide | C₁₅H₁₃ClN₂O₃ | Monoclinic | P2₁/c | 17.569(3) | 8.367(2) | 19.454(3) | 90 | 93.683(3) | 90 | 2853.8(9) | 8 |

Experimental Protocols

This section details the generalized methodologies for the synthesis and single-crystal X-ray diffraction analysis of this compound analogs.

Synthesis of Benzohydrazide Analogs

The synthesis of the title compounds and their analogs is typically achieved through a two-step process: the formation of the benzohydrazide intermediate followed by condensation with a substituted aldehyde or ketone.

Step 1: Synthesis of Substituted Benzohydrazide

-

Esterification: The corresponding substituted benzoic acid (e.g., 3,5-dichloro-4-methoxybenzoic acid) is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting methyl benzoate is extracted with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.

-

Hydrazinolysis: The synthesized methyl benzoate is dissolved in ethanol or methanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid crude benzohydrazide is then recrystallized from a suitable solvent like ethanol or methanol to yield the pure product.[1]

Step 2: Synthesis of Benzohydrazone Analogs (Schiff Base Formation)

-

Condensation: The substituted benzohydrazide (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol.[2]

-

To this solution, an equimolar amount of the desired substituted aldehyde or ketone (e.g., 3,5-dichlorosalicylaldehyde) is added.[2]

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or DMF-water) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography

-

Crystal Growth: Single crystals of the synthesized benzohydrazide analogs suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.[3]

-

Data Collection: A suitable single crystal of appropriate dimensions is selected and mounted on a goniometer head of a diffractometer. The crystal is typically maintained at a constant temperature (e.g., 100 K or 298 K) during data collection. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.[4][5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[6] The final structural model is validated using standard crystallographic software.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular interactions that are characteristic of the crystal structures of benzohydrazide analogs.

References

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of halogenated benzohydrazides

An In-depth Technical Guide on the Biological Activity of Halogenated Benzohydrazides

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazides, organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2), represent a privileged scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[1][2][3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzohydrazide backbone is a key strategy in drug design. Halogenation can significantly modulate a molecule's physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced biological activity and target selectivity.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of halogenated benzohydrazides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

General Synthesis of Halogenated Benzohydrazides

The synthesis of benzohydrazides is typically a straightforward process. A common and efficient method involves the reaction of a corresponding halogenated benzoic acid ester (e.g., methyl benzoate) with hydrazine hydrate. This reaction is often carried out under reflux.[1] The resulting benzohydrazide can then be further modified, for instance, by condensation with various aldehydes or ketones to form hydrazone derivatives, which often possess enhanced biological activity.[1][5]

Caption: General synthesis scheme for halogenated benzohydrazides and their hydrazone derivatives.

Antimicrobial Activity

Halogenated benzohydrazides have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi. The presence and position of the halogen substituent are critical for the potency of these compounds.[4][6]

Antibacterial Activity

Derivatives containing halogens such as bromine, chlorine, and iodine have shown notable activity against both Gram-positive and Gram-negative bacteria.[5][6][7] Iodinated hydrazide-hydrazones, in particular, have been found to be potent antibacterial agents against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Table 1: Antibacterial Activity of Selected Halogenated Benzohydrazides

| Compound Description | Target Organism | Activity (MIC, µM) | Reference |

| Iodinated Hydrazide-Hydrazones | Gram-positive cocci (incl. MRSA) | ≥ 7.81 | [6] |

| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | [4] |

| 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 | [4] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in 96-well microtiter plates using Mueller-Hinton broth.[3]

-

Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 1.5×10⁸ CFU/mL (0.5 McFarland standard). This is further diluted to achieve a final inoculum of 5×10⁵ CFU/mL in each well.[3]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Many halogenated benzohydrazides exhibit potent antifungal properties.[8][9][10] For example, a series of benzohydrazide derivatives bearing a 3,4-difluorophenyl group showed broad-spectrum antifungal effects against eight different agricultural phytopathogenic fungi.[8] The mechanism for some of these compounds involves the inhibition of key fungal enzymes like succinate dehydrogenase (SDH).[8]

Table 2: Antifungal Activity of Selected Halogenated Benzohydrazides

| Compound Description | Target Organism | Activity (EC₅₀, µg/mL) | Reference |

| Compound A6 (3,4-difluorophenyl) | Colletotrichum gloeosporioides | 0.71 | [8] |

| Compound A11 (halogenated) | Colletotrichum gloeosporioides | 0.40 | [8] |

| Compound A17 (halogenated) | Colletotrichum gloeosporioides | 0.42 | [8] |

| Compound 6f (fluorinated) | Rhizoctonia solani | 1.20 | [11] |

| Compound 6f (fluorinated) | Magnaporthe oryzae | 1.85 | [11] |

| 3,4-dibromophenyl hydrazone (5.8) | Cryptococcus neoformans | 0.06 (MIC₈₀) | [9] |

| 3,4-dibromophenyl hydrazone (5.8a) | Cryptococcus neoformans | 0.03 (MIC₈₀) | [9] |

Experimental Protocol: Antifungal Mycelium Growth Rate Assay

-

Preparation: The halogenated benzohydrazide compound is dissolved in a solvent and mixed with potato dextrose agar (PDA) at various concentrations. The mixture is then poured into Petri dishes.[11]

-

Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed at the center of each plate.[11]

-

Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days until the mycelial growth in the control plate (without the compound) reaches the edge.

-

Data Analysis: The diameter of the fungal colonies is measured. The percent inhibition is calculated relative to the control. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is determined by regression analysis.[8][11]

Anticancer Activity

Halogenated benzohydrazides have emerged as a promising class of anticancer agents.[1][12][13] Their cytotoxic activity has been demonstrated against various cancer cell lines, including those from lung, colon, and breast cancers.[1][12] The mechanism of action can be diverse, with some compounds acting as potent inhibitors of critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[12]

Table 3: Anticancer Activity of Selected Halogenated Benzohydrazides

| Compound Description | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

| 2/3-bromo-N'-(substituted) (Cpd 4) | Human Colon (HCT 116) | 1.88 | [1] |

| Compound H20 (halogenated) | Lung (A549) | 0.46 | [12] |

| Compound H20 (halogenated) | Breast (MCF-7) | 0.29 | [12] |

| Compound H20 (halogenated) | Cervical (HeLa) | 0.15 | [12] |

| Compound H20 (halogenated) | Liver (HepG2) | 0.21 | [12] |

| Compound 4e (5-chloro-substituted) | Lung (A549) | 30 | [13] |

| Compound 4d (5-chloro-substituted) | Breast (MCF-7) | - | [13] |

| C8 (3-chloro-substituted) | Lung (A549) | Low IC₅₀ | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The cells are treated with various concentrations of the halogenated benzohydrazide compounds and incubated for a period of 24 to 72 hours.[2]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[2]

-

Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[2]

Caption: A typical workflow for determining anticancer activity using the MTT assay.

Antitubercular and Insecticidal Activities

Antitubercular Activity

The hydrazide moiety is a cornerstone of antitubercular drugs, most notably isoniazid. Halogenated benzohydrazides have also been investigated for their activity against Mycobacterium tuberculosis.[15] Compounds with electronegative substituents, such as chloro and nitro groups, particularly in the 4-position of the aromatic ring, have shown higher tuberculostatic activity.[15]

Table 4: Tuberculostatic Activity of Halogenated Benzohydrazides against M. tuberculosis

| Compound Description | Strain | Activity (MIC, µg/cm³) | Reference |

| Cpd 5 (3,4-di-Cl) | H₃₇Rv (sensitive) | 6.2 | [15] |

| Cpd 5 (3,4-di-Cl) | 192 (sensitive) | 3.1 | [15] |

| Cpd 5 (3,4-di-Cl) | 210 (resistant) | 12.5 | [15] |

| Cpd 3 (4-Cl) | All tested strains | 6.2 - 25 | [15] |

| Cpd 4 (2,4-di-Cl) | All tested strains | 6.2 - 25 | [15] |

Experimental Protocol: Antitubercular Susceptibility Assay (Microplate Alamar Blue Assay)

-

Preparation: Test compounds are dissolved in DMSO and serially diluted in 96-well plates containing Middlebrook 7H9 broth.[16]

-

Inoculum: A culture of M. tuberculosis H₃₇Rv is prepared and diluted to a standardized concentration. This suspension is then added to each well.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[16]

-

Reading: A mixture of Alamar Blue reagent and Tween 80 is added to each well, and the plates are incubated for another 24 hours.[16] A color change from blue to pink indicates bacterial growth.

-

Analysis: The MIC is defined as the lowest drug concentration that prevents the color change.[16]

Insecticidal Activity

Certain halogenated benzohydrazides have been developed as potent insecticides, often acting as ecdysone receptor agonists, which disrupts the molting process in insects.[17][18][19]

Table 5: Insecticidal Activity of Selected Halogenated Benzohydrazides

| Compound Description | Target Insect | Activity (% Mortality @ 10 mg/L) | Reference |

| Compound 4b (halogenated) | Spodoptera exigua | 100% within 72h | [18] |

| Compound 4d (halogenated) | Spodoptera exigua | 100% within 72h | [18] |

| Compound 4l (halogenated) | Spodoptera exigua | 100% within 72h | [18] |

Experimental Protocol: Larval Insecticidal Bioassay

-

Preparation: Test compounds are dissolved in a suitable solvent and diluted to the desired concentration (e.g., 10 mg/L).[18]

-

Application: The solution is evenly applied to the surface of insect diet or host plant leaves. The solvent is allowed to evaporate.

-

Exposure: Third-instar larvae of the target insect (e.g., Spodoptera exigua) are placed on the treated diet/leaves.[18]

-

Incubation: The larvae are maintained under controlled conditions (temperature, humidity, light).

-

Analysis: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).[18]

Mechanisms of Action

The diverse biological activities of halogenated benzohydrazides stem from their ability to interact with various biological targets. The specific mechanism is highly dependent on the compound's overall structure.

-

Enzyme Inhibition: A key mechanism is the inhibition of essential enzymes.

-

Succinate Dehydrogenase (SDH) Inhibition: Certain antifungal benzohydrazides act as SDH inhibitors, disrupting the mitochondrial electron transport chain and cellular respiration in fungi.[8]

-

EGFR Kinase Inhibition: Some anticancer derivatives have been shown to be potent inhibitors of EGFR kinase, a critical receptor in cell growth and proliferation pathways.[12]

-

-

Cell Membrane Disruption: Some compounds may exert their effect by disrupting the integrity of the cell membrane, leading to the leakage of cellular contents and cell death.[8]

-

Free Radical Generation: The anti-tubercular action of hydrazides can involve enzymatic activation that generates hydrazyl free radicals, which are key to their bactericidal effect.[20]

Caption: Mechanisms of action for halogenated benzohydrazides in antifungal and anticancer activity.

Conclusion

Halogenated benzohydrazides are a versatile and highly valuable class of compounds in the field of drug discovery. The strategic incorporation of halogen atoms provides a powerful tool for fine-tuning their biological activity. The extensive research summarized in this guide highlights their significant potential as antibacterial, antifungal, anticancer, antitubercular, and insecticidal agents. The well-defined synthetic routes and the diverse, potent activities make this scaffold an excellent starting point for the development of novel therapeutic agents and agrochemicals. Further investigation into their structure-activity relationships and mechanisms of action will continue to drive the design of next-generation bioactive molecules.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. sid.ir [sid.ir]

- 4. acgpubs.org [acgpubs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors | MDPI [mdpi.com]

- 17. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3,5-Dichloro-4-methoxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 3,5-Dichloro-4-methoxybenzohydrazide based on the biological activities of structurally related compounds. Direct experimental evidence for the specific therapeutic targets of this compound is limited in the current scientific literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide to the compound's mechanism of action or therapeutic efficacy.

Introduction